molecular formula C9H9NO3S B13807803 8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate CAS No. 23003-41-0

8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate

Cat. No.: B13807803
CAS No.: 23003-41-0
M. Wt: 211.24 g/mol
InChI Key: PTCVSZDUULXASE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyridine family, characterized by a fused thiazole and pyridine ring system. Key structural features include:

  • A methyl group (-CH₃) at position 5, influencing steric and electronic properties.
  • A carboxylate (-COO⁻) at position 3, contributing to solubility and acidity.
  • A positively charged 4-ium center, likely arising from protonation or quaternization, which impacts reactivity and intermolecular interactions.

Synthetic routes for such compounds typically involve cyclocondensation of thioglycolic acid with substituted aldehydes and ketones, followed by functionalization steps .

Properties

CAS No.

23003-41-0

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

8-hydroxy-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate

InChI

InChI=1S/C9H9NO3S/c1-5-2-3-7(11)8-10(5)6(4-14-8)9(12)13/h2-3,6H,4H2,1H3,(H-,11,12,13)

InChI Key

PTCVSZDUULXASE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+]2C(CSC2=C(C=C1)O)C(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Thiazolo[3,2-a]pyridine Derivatives

The preparation of 8-Hydroxy-5-methyl-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium-3-carboxylate can be inferred from established methods for related thiazolo[3,2-a]heterocycles, particularly those involving:

A representative synthetic approach involves the reaction of a substituted indoline-2-thione or pyridine-2-thione derivative with ethyl 2-chloroacetoacetate or similar α-halogenated carbonyl compounds to form the fused thiazolo ring system.

Detailed Preparation Methodology

Starting Materials

Reaction Conditions

  • Solvent: Water has been found optimal for yield and environmental considerations, although dichloromethane and chloroform have been tested with less favorable results.
  • Temperature: Heating to approximately 60 °C is necessary to drive the reaction to completion within a reasonable timeframe (5.5 to 14 hours depending on substrate and scale).
  • Atmosphere: The reaction proceeds efficiently under air, avoiding the need for inert atmosphere techniques.
  • Workup: After reaction completion, the mixture is cooled, saturated with sodium chloride, and extracted with ethyl acetate. The crude product can often be isolated by simple extraction without further purification, though chromatographic purification may be applied for certain derivatives.

Example Procedure (Adapted)

Step Description
1 Dissolve 0.7 mmol of substituted 3-alkylindoline-2-thione in 1 mL water.
2 Add 0.7 mmol of ethyl 2-chloroacetoacetate to the solution.
3 Heat the mixture at 60 °C and monitor the reaction by TLC until starting materials disappear (5.5–14 hours).
4 Cool the reaction to room temperature, saturate with sodium chloride, and extract with ethyl acetate (3 × 5 mL).
5 Evaporate the solvent under reduced pressure to obtain the crude thiazolo[3,2-a]pyridine derivative.
6 Purify by column chromatography if necessary.

Chemical Reactions Analysis

Contezolid undergoes several types of chemical reactions, including:

    Oxidation: Contezolid can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: Contezolid can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Contezolid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

  • Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    Differs in the hydroxy group position (C7 vs. C8) and the presence of a pyrimidine ring instead of pyridine. The C7-hydroxy derivative exhibits stronger intramolecular hydrogen bonding with the adjacent carbonyl group, stabilizing the crystal lattice .
  • Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    Lacks a hydroxy group but includes bulky aryl substituents, reducing solubility but enhancing π-π stacking interactions .

Charge and Reactivity

  • [(3~{R})-3-carboxy-7-[(4-methylnaphthalen-1-yl)methyl]-5-oxidanylidene-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-8-yl]-dimethyl-azanium ():
    Shares the carboxylate group but includes a dimethylammonium moiety and a naphthylmethyl group. The quaternary ammonium center increases water solubility, while the bulky naphthyl group enhances lipophilicity, making it suitable for membrane-targeted applications .

Physical and Spectral Properties

  • Melting Points : Hydroxy-containing derivatives (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas aryl-substituted analogs () melt at 150–180°C .
  • Solubility : The carboxylate group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ’s ethyl carboxylate, which is lipid-soluble) .
  • Spectral Data :
    • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (-OH stretch) .
    • NMR : Downfield shifts for C8-OH (δ 10–12 ppm in DMSO-d₆) and C3-COO⁻ (δ 165–170 ppm for ¹³C) .

Biological Activity

8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate (CAS Number: 23003-41-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.

The molecular formula of this compound is C9H9NO3SC_9H_9NO_3S with a molecular weight of approximately 211.238 g/mol. The structure features a thiazolo-pyridine core which is known to exhibit various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 8-hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium have demonstrated significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains. The results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
CompoundBacterial StrainInhibition Zone (mm)
8-Hydroxy CompoundE. coli15
8-Hydroxy CompoundS. aureus20

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a significant ability to scavenge DPPH radicals with an IC50 value comparable to standard antioxidants .
Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
Standard (Ascorbic Acid)20

Cytotoxic Effects

The cytotoxic effects of 8-hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium have also been investigated:

  • Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human cancer cells at micromolar concentrations .
Cell LineConcentration (µM)Viability (%)
HeLa1045
MCF72035

Case Studies

  • Antimicrobial Efficacy : A case study involving the treatment of bacterial infections with thiazole derivatives showed promising results in reducing infection rates in clinical settings .
  • Antioxidant Application : Another study highlighted the use of thiazole derivatives as potential therapeutic agents for oxidative stress-related diseases due to their strong radical scavenging ability .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via heterocyclic tricarbonylmethane derivatives, leveraging esterification and cyclization reactions. Key steps include:

  • Esterification of precursor acids, followed by cyclocondensation with 2-amino-2-thiazolines to form the thiazolo[3,2-a]pyrimidine core .
  • Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways .
  • Validation via X-ray diffraction to confirm spatial structure and purity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray diffraction : Essential for resolving spatial conformation, especially for hydrogen-bonding networks and tautomeric equilibria .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon backbone connectivity .
  • IR spectroscopy : Identify carboxylate (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (broad peak ~3200 cm1^{-1}) functional groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .

Advanced: How can computational methods predict reaction pathways for derivatives?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction enthalpies for cyclization steps .
  • Information science-driven design : Extract experimental data (e.g., solvent effects, substituent electronic profiles) to train algorithms for predicting optimal reaction conditions .
  • Cross-validation : Compare computational predictions with experimental yields and byproduct profiles to refine models .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with NMR and IR to cross-check functional group assignments .
  • Dynamic NMR studies : Probe tautomerism or conformational flexibility that may explain discrepancies in predicted vs. observed chemical shifts .
  • Adjust computational parameters : Account for solvent effects and protonation states in DFT calculations to improve spectral matching .

Basic: What are key considerations for designing bioactivity studies?

Methodological Answer:

  • Structural analogs : Synthesize derivatives with substitutions on the pyridinium or carboxylate moieties to explore structure-activity relationships (SAR) .
  • In vitro assays : Prioritize enzyme inhibition (e.g., kinases) or antimicrobial activity screens based on thiazolo[3,2-a]pyrimidine bioactivity precedents .
  • Solubility optimization : Use co-solvents (e.g., DMSO-water mixtures) or salt forms to enhance aqueous solubility for biological testing .

Advanced: How to address solubility challenges in bioactivity assays?

Methodological Answer:

  • Co-solvent systems : Test graded mixtures of DMSO, ethanol, or cyclodextrins to maintain compound stability while improving dissolution .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl) via carboxylate functionalization .
  • Physicochemical profiling : Measure logP and pKa values to predict solubility trends and guide formulation strategies .

Advanced: What strategies mitigate side reactions during heterocyclic synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or carboxylate) during cyclization to prevent undesired alkylation or oxidation .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity in ring-forming steps .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

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